![molecular formula C13H10N4O2 B14511243 3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 63011-10-9](/img/structure/B14511243.png)
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its fused ring structure, which includes a pyrimidine ring fused to another pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multicomponent reactions. One common method involves the reaction of barbituric acid, aromatic aldehydes, and anilines in a one-pot reaction. This method is advantageous due to its simplicity and efficiency . Another approach involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization using ammonium acetate .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and mechanochemical synthesis methods, such as ball-milling, can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can introduce various functional groups into the compound .
Aplicaciones Científicas De Investigación
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of various enzymes and receptors, making it a candidate for drug development.
Materials Science: Its unique structure allows it to be used in the development of novel materials with specific properties.
Biological Studies: The compound can be used as a probe to study biological pathways and interactions.
Industrial Applications: It can be utilized in the synthesis of other complex molecules and materials.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Pyrimido[4,5-b]quinoline-2,4(1H,3H)-diones: These compounds share a similar fused ring structure but differ in the specific substituents and ring fusion patterns.
Pyrido[2,3-d]pyrimidines: These compounds have a similar core structure but differ in the position and nature of the fused rings.
Uniqueness
3-Methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and the presence of both methyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
63011-10-9 |
|---|---|
Fórmula molecular |
C13H10N4O2 |
Peso molecular |
254.24 g/mol |
Nombre IUPAC |
3-methyl-1-phenylpyrimido[4,5-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H10N4O2/c1-16-12(18)10-7-14-8-15-11(10)17(13(16)19)9-5-3-2-4-6-9/h2-8H,1H3 |
Clave InChI |
YDLOVSDCYHSPTR-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=O)C2=CN=CN=C2N(C1=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Lithium, [[bis(1,1-dimethylethyl)phosphino]methyl]-](/img/structure/B14511189.png)

![N,N'-[Propane-1,3-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14511195.png)
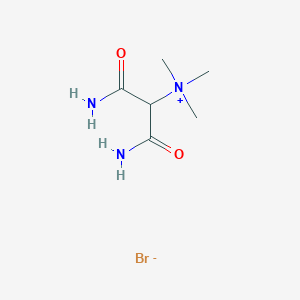
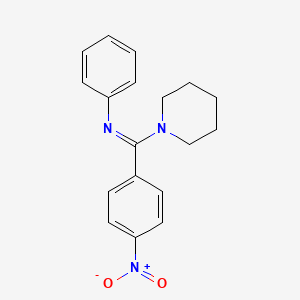
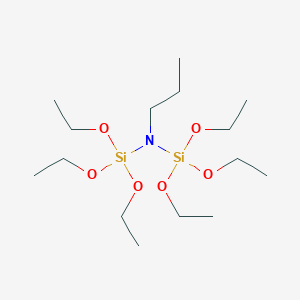

![6-(2-Phenylethenyl)-1,5-diazabicyclo[3.1.0]hexan-2-one](/img/structure/B14511208.png)
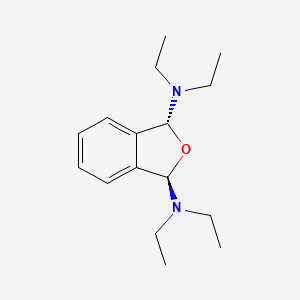
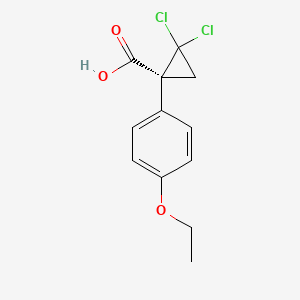
![2-[(2,6-Dichloropyridin-3-yl)oxy]butanoic acid](/img/structure/B14511242.png)

